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molecular formula C12H17NO2 B8609967 N-Methoxy-N-methyl-2-phenyl-isobutyramide

N-Methoxy-N-methyl-2-phenyl-isobutyramide

Cat. No. B8609967
M. Wt: 207.27 g/mol
InChI Key: FILAUFUTWXLFNL-UHFFFAOYSA-N
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Patent
US07420055B2

Procedure details

To 2.1 g (10.1 mmol) of N-Methoxy-N-methyl-2-phenyl-isobutyramide in 80 ml of dry tetrahydrofuran at ambient temperature was added 6.7 ml (20.2 mmol) of 3M methymagnesium bromide in heptane, and the solution was warmed to 60° C. After 6 hours, the mixture was allowed to cool to ambient temperature and was quenched with 1M HCl. The resulting mixture was partitioned between water and ether, and the phases were separated. The ether phase was washed once each with 1M HCl and brine, dried over Na2SO4, filtered, and concentrated in vacuo to an oil. The oil was chromatographed to give the title compound as a clear oil: 1H NMR CDCl3 δ (ppm): 1.49 (s, 6H), 1.93 (s, 3H), 7.24-7.34 (m, 5H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:14])[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:6].[CH3:16][Mg]Br>O1CCCC1.CCCCCCC>[CH3:6][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[C:4](=[O:14])[CH3:16]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CON(C(C(C)(C)C1=CC=CC=C1)=O)C
Name
Quantity
6.7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
was quenched with 1M HCl
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The ether phase was washed once each with 1M HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C(C)=O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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